![molecular formula C17H19NO3S2 B2586145 (E)-7-(furan-2-yl)-4-(styrylsulfonyl)-1,4-thiazepane CAS No. 1706508-32-8](/img/structure/B2586145.png)
(E)-7-(furan-2-yl)-4-(styrylsulfonyl)-1,4-thiazepane
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Description
(E)-7-(furan-2-yl)-4-(styrylsulfonyl)-1,4-thiazepane, commonly known as FSTZ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. FSTZ is a thiazepane derivative with a furan ring and a styrylsulfonyl group that confers unique pharmacological properties.
Scientific Research Applications
Synthesis Methods and Chemical Properties
Synthesis of Thiazolopyrimidine Derivatives
A series of heterocyclic 2-(substituted benzylidene)-7-(4-chlorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives were synthesized, highlighting the potential of the furan-2-yl component in complex heterocyclic structures (Selvam et al., 2012).
Sulfone-Based Strategy for Furan Derivatives
A sulfone-based strategy was employed for the preparation of 2,4-disubstituted furan derivatives, showcasing the versatility of furan-2-yl in synthetic chemistry (Haines et al., 2011).
Sulfonylated Furan Derivatives Synthesis
A domino process involving 1,3-dicarbonyl compounds and sodium benzenesulfinates led to the formation of sulfonylated furan derivatives, suggesting the reactivity and application potential of furan-2-yl components in multi-component reactions (Cui et al., 2018).
Molecular Structure and Conformation
Molecular Conformation Studies
Structures of hydrazones with furan-2-yl components were studied, revealing different conformations and intermolecular hydrogen bonding, indicating the significance of furan-2-yl in determining molecular geometry and interactions (Lindgren et al., 2013).
Stabilized Cation Studies
Research on stabilized bis(2-oxo-2H-cyclohepta[b]furan-3-yl) derivatives explored the conformation, stability, and substituent effects on cations, again highlighting the impact of furan-2-yl structures in complex molecular systems (Naya & Nitta, 2000).
Biochemical Applications
Antimicrobial and Nematicidal Activity
Compounds with furan-2-yl components were synthesized and showed significant antimicrobial and nematicidal activity, indicating the potential pharmaceutical applications of furan-2-yl-containing molecules (Reddy et al., 2010).
Furan Metabolites from Cysteine-Cross-Links
Furan metabolites derived from cysteine-cis-2-butene-1,4-dial-lysine cross-links were characterized, suggesting the biological relevance and potential health risk assessment applications of furan-2-yl compounds (Lu & Peterson, 2010).
properties
IUPAC Name |
7-(furan-2-yl)-4-[(E)-2-phenylethenyl]sulfonyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c19-23(20,14-9-15-5-2-1-3-6-15)18-10-8-17(22-13-11-18)16-7-4-12-21-16/h1-7,9,12,14,17H,8,10-11,13H2/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFODOCOIIAHMAY-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCSC1C2=CC=CO2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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